molecular formula C9H8ClFO B2464274 1-(4-Chloro-2-fluorophenyl)propan-2-one CAS No. 1305324-05-3

1-(4-Chloro-2-fluorophenyl)propan-2-one

Cat. No.: B2464274
CAS No.: 1305324-05-3
M. Wt: 186.61
InChI Key: AUDBRBWMOXNBDE-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)propan-2-one is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    1-(4-Chloro-2-fluorophenyl)ethanone: Similar structure but with an ethanone group instead of propan-2-one.

    1-(4-Chloro-2-fluorophenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    1-(4-Chloro-2-fluorophenyl)piperazine: Contains a piperazine ring instead of a propan-2-one group.

Uniqueness: 1-(4-Chloro-2-fluorophenyl)propan-2-one is unique due to its specific combination of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and research applications.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDBRBWMOXNBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-05-3
Record name 1-(4-chloro-2-fluorophenyl)propan-2-one
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